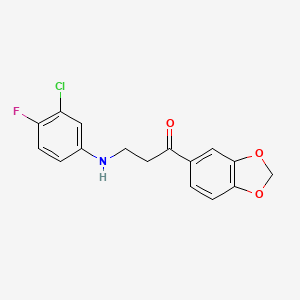

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone

CAS No.: 883794-86-3

Cat. No.: VC5541113

Molecular Formula: C16H13ClFNO3

Molecular Weight: 321.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883794-86-3 |

|---|---|

| Molecular Formula | C16H13ClFNO3 |

| Molecular Weight | 321.73 |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)propan-1-one |

| Standard InChI | InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2 |

| Standard InChI Key | XFXYDBIWSQVWIH-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone, reflects its three primary components:

-

1,3-Benzodioxol-5-yl group: A fused bicyclic aromatic system with two oxygen atoms forming a dioxole ring .

-

Propanone backbone: A three-carbon chain with a ketone group at position 1.

-

3-Chloro-4-fluoroanilino moiety: A substituted aniline derivative with halogen atoms at positions 3 (chlorine) and 4 (fluorine) .

The molecular formula is C₁₆H₁₂ClFNO₃, with a calculated molecular weight of 321.73 g/mol. Key functional groups include a ketone, secondary amine, and halogenated aromatic rings, which collectively influence reactivity and biological interactions .

Structural Characterization

The compound’s structure can be represented as follows:

-

Benzodioxole ring: Attached to the carbonyl carbon of the propanone chain.

-

3-Chloro-4-fluoroanilino group: Linked via an amine (-NH-) to the terminal carbon of the propanone backbone .

Spectroscopic data for analogous compounds suggest:

-

IR: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,300 cm⁻¹ (N-H stretch) .

-

NMR: Distinct signals for benzodioxole protons (δ 6.0–6.8 ppm), ketone carbonyl (δ 195–205 ppm in ¹³C), and aromatic chlorine/fluorine substituents .

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves nucleophilic substitution using 1-(1,3-benzodioxol-5-yl)-3-chloropropan-1-one (PubChem CID: 270594) as a precursor :

-

Precursor activation: The chlorine atom at position 3 of the propanone chain is displaced by the amine group of 3-chloro-4-fluoroaniline.

-

Reaction conditions: Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C, with a base (e.g., K₂CO₃) to scavenge HCl byproducts.

-

Purification: Column chromatography or recrystallization yields the final product .

Key reaction:

Yield and Optimization

-

By-products: Include unreacted precursor and di-aminated derivatives, minimized by stoichiometric control .

Physicochemical Properties

Physical State and Solubility

-

Solubility:

Stability and Reactivity

Biological and Industrial Applications

Agricultural Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume